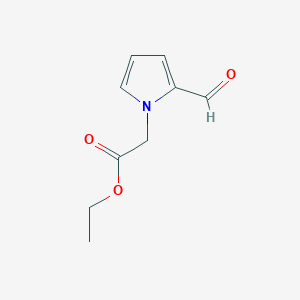
2,2,2-Trifluoroethyl 4-chlorophenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoroethyl 4-chlorophenylcarbamate is a chemical compound . It is also known as triflumuron, a potent chitin synthesis inhibitor that belongs to the chemical class of benzoylureas.
Molecular Structure Analysis
The molecular formula of 2,2,2-Trifluoroethyl 4-chlorophenylcarbamate is C9H7ClF3NO2 . The InChI code is 1S/C9H7ClF3NO2/c10-6-1-3-7(4-2-6)14-8(15)16-5-9(11,12)13/h1-4H,5H2,(H,14,15) .Physical And Chemical Properties Analysis
The molecular weight of 2,2,2-Trifluoroethyl 4-chlorophenylcarbamate is 253.61 . It is a powder at room temperature . The melting point is between 72-74 degrees Celsius .Applications De Recherche Scientifique
Organic Synthesis
In organic synthesis, compounds related to 2,2,2-Trifluoroethyl 4-chlorophenylcarbamate serve as intermediates for producing fluorinated organic molecules, which are of great interest due to their unique properties and applications in pharmaceuticals, agrochemicals, and materials science. For instance, the trifluoromethylcarbene (:CHCF3) generated from related compounds has been successfully applied in Fe-catalyzed cyclopropanation of olefins, yielding trifluoromethylated cyclopropanes with high efficiency (Y. Duan et al., 2016). This showcases the utility of trifluoromethyl groups in enhancing the lipophilicity and metabolic stability of organic molecules.
Materials Science
In materials science, fluorinated polymers derived from similar compounds demonstrate outstanding properties. For example, new fluorine-containing polyimides synthesized from a novel fluorinated aromatic diamine monomer showed remarkable solubility in polar organic solvents, excellent thermal stability, and superior mechanical properties, making them suitable for high-performance applications (D. Yin et al., 2005).
Chromatography
In the realm of chromatography, derivatives of 2,2,2-Trifluoroethyl 4-chlorophenylcarbamate, such as cellulose tris(4-chlorophenylcarbamate) coated on silica, have been utilized as chiral stationary phases. These phases exhibit selective recognition abilities, enabling the effective separation of enantiomers, a critical process in the pharmaceutical industry for the development of enantiopure drugs (K. Yaku et al., 1999). This demonstrates the role of fluorinated compounds in enhancing the performance of chromatographic separations by providing unique interaction mechanisms for chiral recognition.
Safety And Hazards
Propriétés
IUPAC Name |
2,2,2-trifluoroethyl N-(4-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO2/c10-6-1-3-7(4-2-6)14-8(15)16-5-9(11,12)13/h1-4H,5H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRXDEMRTNDOQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OCC(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20429310 |
Source


|
| Record name | 2,2,2-trifluoroethyl 4-chlorophenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20429310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoroethyl 4-chlorophenylcarbamate | |
CAS RN |
782-94-5 |
Source


|
| Record name | Carbamic acid, N-(4-chlorophenyl)-, 2,2,2-trifluoroethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=782-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-trifluoroethyl 4-chlorophenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20429310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[3-cyano-4-(4-methylphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethyliminoformamide](/img/structure/B1352471.png)
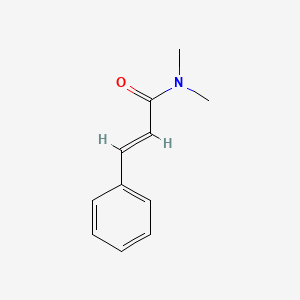
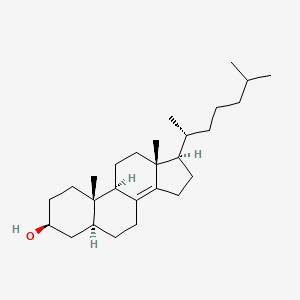
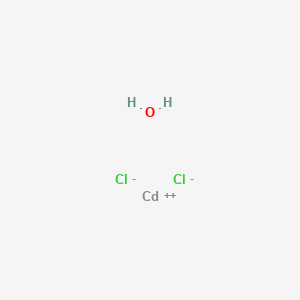

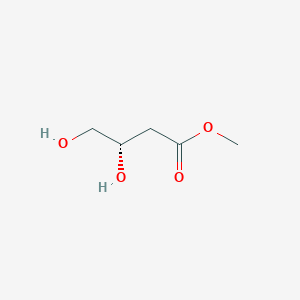
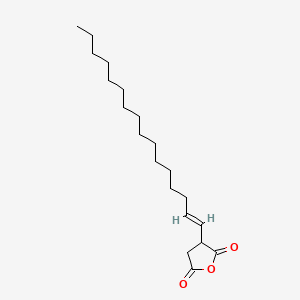
![[(E)-(3,3-dimethyl-1-methylsulfinylbutan-2-ylidene)amino] N-methylcarbamate](/img/structure/B1352483.png)
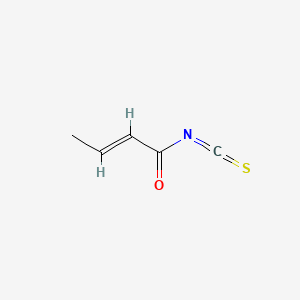
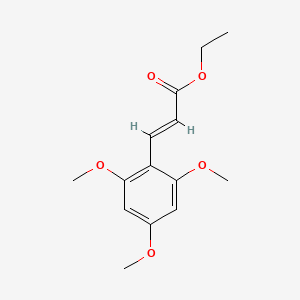
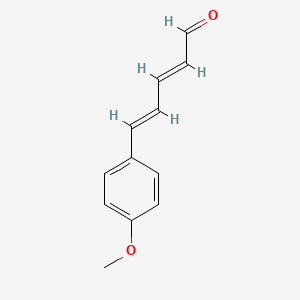
![4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole](/img/structure/B1352494.png)
![{4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B1352506.png)
